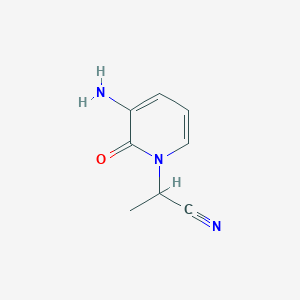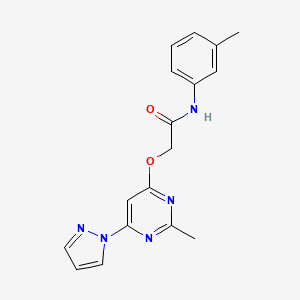
2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(m-tolyl)acetamide, also known as MPPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Anticancer Properties
The study by Al-Sanea et al. (2020) explored the design, synthesis, and in vitro cytotoxic activity of certain derivatives, revealing one compound's appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting its potential as a new anticancer agent (Al-Sanea et al., 2020).
Antimicrobial and Antifungal Activities
Research by Hossan et al. (2012) synthesized a series of derivatives as antimicrobial agents, showing that many of these compounds have good antibacterial and antifungal activities comparable to reference drugs (Hossan et al., 2012).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) reported on the synthesis of pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation, evaluating their insecticidal and antibacterial potential, establishing a relationship between structure and biological activity (Deohate & Palaspagar, 2020).
Synthesis and Characterization of Novel Compounds
The work by Sebhaoui et al. (2020) focused on the synthesis of novel compounds, including 1-acetyl-1H-benzimidazolo-2(3H)-one among others, characterized by X-ray diffraction and theoretical parameters through DFT studies, aiming at understanding their structural and interaction properties (Sebhaoui et al., 2020).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) investigated the synthesis and characterization of coordination complexes of pyrazole-acetamide derivatives, revealing significant antioxidant activity through various in vitro assays, contributing to the understanding of the structural influence on antioxidant properties (Chkirate et al., 2019).
Propiedades
IUPAC Name |
N-(3-methylphenyl)-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12-5-3-6-14(9-12)21-16(23)11-24-17-10-15(19-13(2)20-17)22-8-4-7-18-22/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYAGXWNELCLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=NC(=NC(=C2)N3C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(m-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

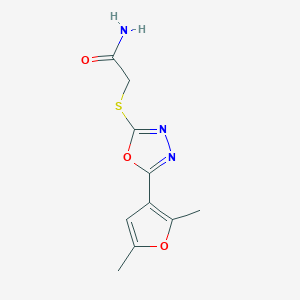

![1-Acetyl-4-[(2,6-dichlorophenyl)methoxy]benzene](/img/structure/B2754551.png)
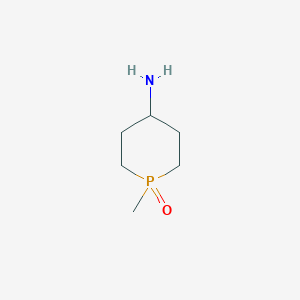
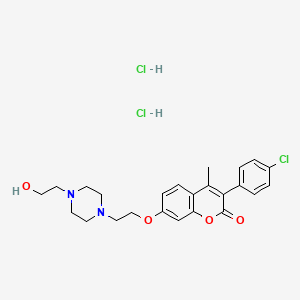
![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2754556.png)


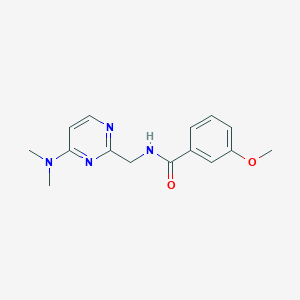
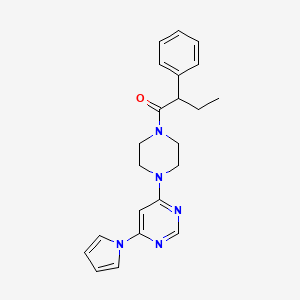
![2-[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic Acid](/img/structure/B2754562.png)
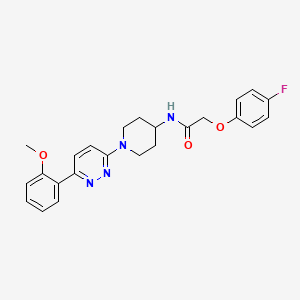
![6-Methyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2754565.png)
